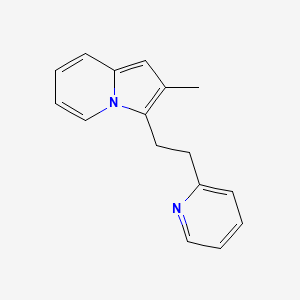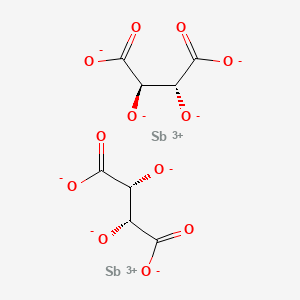
Antimony-123
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimony-123 atom is the stable isotope of antimony with relative atomic mass 122.904216, 42.8 atom percent natural abundance and nuclear spin 7/2. It is an antimony(0) and an antimony atom.
Applications De Recherche Scientifique
Isotopic Analysis and Environmental Tracing
Antimony isotopes, including Antimony-123, are used as geochemical tracers in various environmental and archaeological studies. A purification method has been developed for the precise determination of the Antimony isotopic composition in environmental samples like sediments, soils, and biological materials, using thiol-functionalized mesoporous silica powder for separating Antimony from other elements. This method is critical for measuring the 123Sb/121Sb ratio through hydride generation coupled to a multi-collector inductively coupled plasma mass spectrometer (HG-MC-ICP-MS) (Colin et al., 2021).
Antimony isotopic composition has also been determined in river waters affected by historical mining activities. This study highlighted significant isotopic variations in surface waters from different former mining sites, suggesting the potential use of Antimony isotopes as a tool for tracking pollution sources and understanding biogeochemical processes in hydrologic systems (Resongles et al., 2015).
Biogeochemical Studies
Research on bacterial antimony transformations, including uptake, efflux, antimonite oxidation, and antimonate reduction, reflects a fundamental scientific concern regarding Antimony in the environment. This area of study is relatively new and parallels earlier research on arsenic, opening up possibilities for future discoveries about microorganisms that can conserve energy from Antimony redox reactions (Li et al., 2016).
Antimony in Natural Waters
The occurrence of Antimony in natural waters has been extensively reviewed, focusing on its forms and concentrations in different environmental contexts. This study provides insights into the reactivity and cycling of Antimony in natural systems, highlighting the need for further research in this area (Filella et al., 2002).
Antimony Mobility in Sewage Sludge
A study investigated the transformation of Antimony, specifically looking at biomethylation during sewage sludge fermentation. This research utilized isotopically enriched antimonite (123Sb(v)) to understand the methylation pathway and its environmental implications (Wehmeier & Feldmann, 2005).
Industrial and Environmental Impact
Research has also focused on Antimony's presence in the metallurgical industry, its environmental implications, and stabilization options. This is particularly relevant as Antimony is encountered in gold, copper, and lead processing, and its environmental mobilization becomes a concern (Multani et al., 2016).
Propriétés
Numéro CAS |
14119-16-5 |
|---|---|
Nom du produit |
Antimony-123 |
Formule moléculaire |
Sb |
Poids moléculaire |
122.904 |
Nom IUPAC |
antimony-123 |
InChI |
InChI=1S/Sb/i1+1 |
Clé InChI |
WATWJIUSRGPENY-OUBTZVSYSA-N |
SMILES |
[Sb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



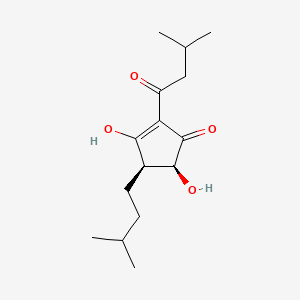

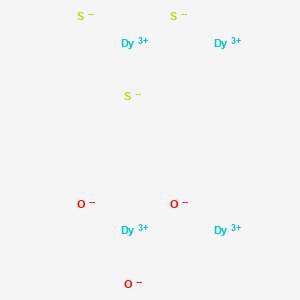

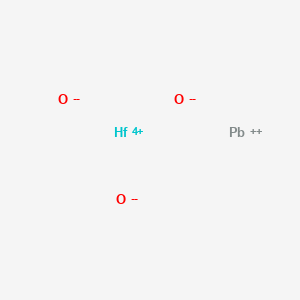
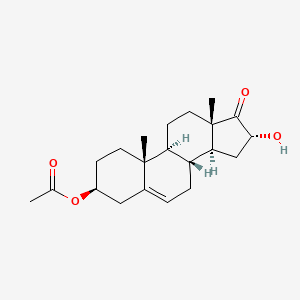
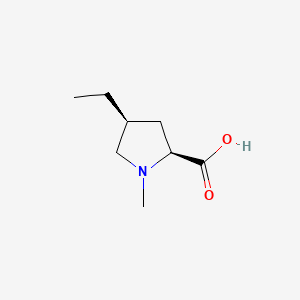
![4-[(1H-Perimidin-6-YL)amino]phenol](/img/structure/B576598.png)


